![molecular formula C7H10N2O B2947749 4-Cyclobutyl-1,2-oxazol-5-amine CAS No. 1779920-94-3](/img/structure/B2947749.png)
4-Cyclobutyl-1,2-oxazol-5-amine
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Overview
Description
4-Cyclobutyl-1,2-oxazol-5-amine is a chemical compound with the CAS Number: 1779920-94-3 . It has a molecular weight of 138.17 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of 4-Cyclobutyl-1,2-oxazol-5-amine consists of a five-membered oxazole ring with a cyclobutyl group attached . The oxazole ring contains one nitrogen atom and one oxygen atom .Physical And Chemical Properties Analysis
4-Cyclobutyl-1,2-oxazol-5-amine is a powder at room temperature . It has a molecular weight of 138.17 .Scientific Research Applications
Antimicrobial Activity
4-Cyclobutyl-1,2-oxazol-5-amine: derivatives have been studied for their potential as antimicrobial agents. The oxazole ring is known to be a part of various compounds with significant antimicrobial properties. Researchers have synthesized series of oxazole derivatives and tested them against a variety of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Anticancer Properties
Oxazole derivatives, including those with a 4-cyclobutyl substitution, have been explored for their anticancer activities. These compounds can act as inhibitors for various biological pathways that are crucial for cancer cell proliferation and survival. The structural motif of oxazole is present in several marketed anticancer drugs, indicating the potential of this scaffold in cancer therapy .
Anti-inflammatory and Analgesic Effects
The oxazole nucleus is a common feature in many anti-inflammatory drugs. Derivatives of 4-Cyclobutyl-1,2-oxazol-5-amine have been investigated for their ability to reduce inflammation and pain. These compounds may work by inhibiting enzymes like cyclooxygenase-2 (COX-2), which are involved in the inflammatory response .
Antidiabetic Activity
Some oxazole derivatives are known to exhibit antidiabetic effects. They can be designed to target and modulate the activity of enzymes or receptors involved in glucose metabolism, offering a promising approach for the treatment of diabetes. Aleglitazar, an antidiabetic drug, contains an oxazole ring, underscoring the relevance of this structure in diabetes management .
Antiobesity Applications
The oxazole ring structure has been associated with antiobesity activity. Compounds featuring the 4-Cyclobutyl-1,2-oxazol-5-amine moiety could potentially be developed as treatments for obesity by influencing lipid metabolism or energy expenditure .
Antioxidant Potential
Oxazole derivatives are also being researched for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. The presence of the oxazole ring in molecules may contribute to their ability to neutralize free radicals .
Safety And Hazards
properties
IUPAC Name |
4-cyclobutyl-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPBMEIUCGFANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(ON=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutyl-1,2-oxazol-5-amine |
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